molecular formula C17H17NO4 B7807222 4-[(3-Phenoxypropanamido)methyl]benzoic acid

4-[(3-Phenoxypropanamido)methyl]benzoic acid

Cat. No.: B7807222
M. Wt: 299.32 g/mol
InChI Key: VMIVHGMSQYHIHH-UHFFFAOYSA-N
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Description

4-[(3-Phenoxypropanamido)methyl]benzoic acid: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with a phenoxypropanamide group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Phenoxypropanamido)methyl]benzoic acid typically involves the following steps:

  • Phenol Activation: : Phenol is activated using a suitable reagent such as thionyl chloride to form phenyl chloride.

  • Nucleophilic Substitution: : The activated phenol reacts with 3-aminopropanol to form 3-phenoxypropanol.

  • Amidation: : The resulting 3-phenoxypropanol undergoes amidation with 4-aminomethylbenzoic acid to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Phenoxypropanamido)methyl]benzoic acid: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives such as this compound derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: : Substitution reactions can occur at different positions on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Substitution reactions typically require strong nucleophiles and suitable solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of This compound .

Scientific Research Applications

4-[(3-Phenoxypropanamido)methyl]benzoic acid: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and polymers.

  • Biology: : The compound can be used as a probe to study biological systems and interactions.

  • Industry: : The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(3-Phenoxypropanamido)methyl]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[(3-Phenoxypropanamido)methyl]benzoic acid: can be compared with other similar compounds such as 3-phenoxy-N-(4-{[4-(3-phenoxypropanamido)phenyl]methyl}phenyl)propanamide and 4-(3-phenoxypropanamido)butanoyl chloride . These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific arrangement of atoms and its ability to participate in a wide range of chemical reactions.

Properties

IUPAC Name

4-[(3-phenoxypropanoylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(10-11-22-15-4-2-1-3-5-15)18-12-13-6-8-14(9-7-13)17(20)21/h1-9H,10-12H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIVHGMSQYHIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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